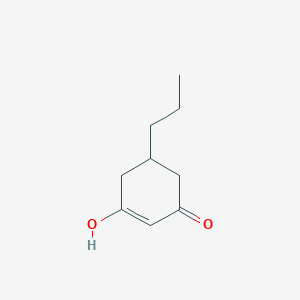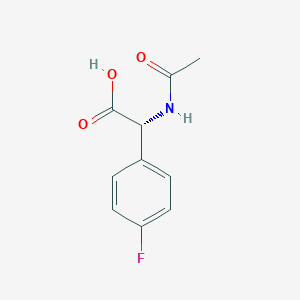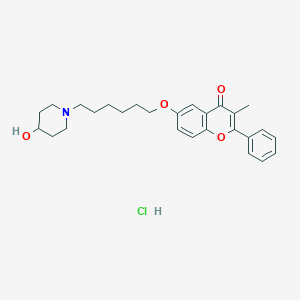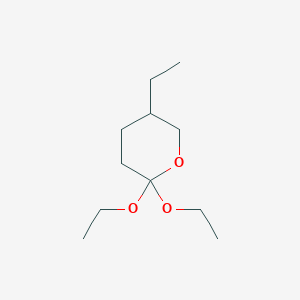
3-Hydroxy-5-propylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-propylcyclohex-2-en-1-one, also known as HPPH, is a chemical compound with a molecular formula of C10H16O2. It is a derivative of cyclohexanone and has been found to have various scientific research applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-propylcyclohex-2-en-1-one in PDT involves the activation of the compound by light. When 3-Hydroxy-5-propylcyclohex-2-en-1-one is exposed to light of a specific wavelength, it undergoes a photochemical reaction that results in the production of reactive oxygen species, such as singlet oxygen. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
3-Hydroxy-5-propylcyclohex-2-en-1-one has been found to have low toxicity and minimal side effects in preclinical studies. The compound is metabolized in the liver and excreted through the urine. 3-Hydroxy-5-propylcyclohex-2-en-1-one has also been found to accumulate selectively in cancer cells, making it an effective photosensitizer for PDT.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Hydroxy-5-propylcyclohex-2-en-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 3-Hydroxy-5-propylcyclohex-2-en-1-one is sensitive to light and air, which can affect its stability and activity. Therefore, it is important to handle the compound carefully and store it properly.
Future Directions
For research and development of 3-Hydroxy-5-propylcyclohex-2-en-1-one include optimization for use in PDT, development of new imaging techniques, and combination with other therapies.
Synthesis Methods
The synthesis of 3-Hydroxy-5-propylcyclohex-2-en-1-one can be achieved through the reaction of cyclohexanone with propionaldehyde in the presence of an acid catalyst. The reaction yields a mixture of diastereomers, which can be separated through column chromatography. The resulting 3-Hydroxy-5-propylcyclohex-2-en-1-one has a purity of over 95%.
Scientific Research Applications
3-Hydroxy-5-propylcyclohex-2-en-1-one has been found to have various scientific research applications. One of the most notable applications is its use as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. 3-Hydroxy-5-propylcyclohex-2-en-1-one can be activated by light to produce reactive oxygen species, which can induce apoptosis in cancer cells. 3-Hydroxy-5-propylcyclohex-2-en-1-one has also been studied for its potential use in imaging applications, such as magnetic resonance imaging (MRI) and optical imaging.
properties
CAS RN |
135885-18-6 |
|---|---|
Product Name |
3-Hydroxy-5-propylcyclohex-2-en-1-one |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-hydroxy-5-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h6-7,10H,2-5H2,1H3 |
InChI Key |
UAGBUJGTBQZJID-UHFFFAOYSA-N |
SMILES |
CCCC1CC(=CC(=O)C1)O |
Canonical SMILES |
CCCC1CC(=CC(=O)C1)O |
synonyms |
2-Cyclohexen-1-one,3-hydroxy-5-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)

![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)








![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)

